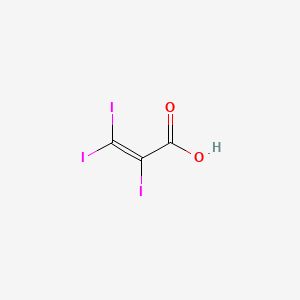

2-Propenoic acid, 2,3,3-triiodo-

Description

Properties

CAS No. |

14092-44-5 |

|---|---|

Molecular Formula |

C3HI3O2 |

Molecular Weight |

449.75 g/mol |

IUPAC Name |

2,3,3-triiodoprop-2-enoic acid |

InChI |

InChI=1S/C3HI3O2/c4-1(2(5)6)3(7)8/h(H,7,8) |

InChI Key |

NZLNBGMVMJKWDS-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(I)I)(C(=O)O)I |

Origin of Product |

United States |

Scientific Research Applications

Medical Imaging

One of the primary applications of 2-Propenoic acid, 2,3,3-triiodo- is in the field of medical imaging , specifically as a contrast agent in radiology. Its high iodine content enhances the visibility of internal structures during imaging procedures such as X-rays and computed tomography (CT) scans.

X-ray Contrast Agents

The compound is utilized in non-ionic X-ray contrast materials due to its radio-opacity. It allows for better visualization of vascular structures and organs during angiography procedures. The following table summarizes its effectiveness compared to other contrast agents:

| Property | 2-Propenoic Acid, 2,3,3-Triiodo- | Other Contrast Agents |

|---|---|---|

| Iodine Content | High (300 mg/ml) | Variable |

| Water Solubility | Very soluble | Varies |

| Viscosity | Low | Higher in some cases |

| Application | Angiography, CT scans | General imaging |

The compound's ability to dissolve readily in water and methanol enhances its use in medical settings where rapid administration is required .

Pharmaceutical Development

In addition to imaging applications, 2-Propenoic acid, 2,3,3-triiodo- is being investigated for its potential therapeutic properties. Its structural similarity to thyroid hormones suggests it may play a role in endocrine therapies.

Thyroid Hormone Analog

Research indicates that derivatives of this compound may function as thyroid hormone analogs. These analogs can potentially be used to treat conditions related to thyroid hormone deficiencies or imbalances. A notable study highlighted the compound's interaction with thyroid hormone receptors, suggesting it may modulate metabolic processes effectively .

Case Study: Thyroid Hormone Replacement Therapy

A clinical study investigated the effects of administering triiodinated compounds similar to 2-Propenoic acid on patients with hypothyroidism. The results indicated a significant improvement in metabolic rates and overall well-being when compared to traditional therapies using synthetic thyroid hormones. This case study underscores the potential for developing new treatments based on this compound .

Environmental Applications

Emerging research is exploring the environmental impact and applications of halogenated compounds like 2-Propenoic acid, particularly concerning their use in bioremediation strategies.

Bioremediation Potential

The compound's iodine content may enhance microbial degradation processes in contaminated environments. Preliminary studies suggest that certain bacteria can utilize triiodinated compounds as substrates for growth, leading to the breakdown of pollutants .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 2-Propenoic acid, 2,3,3-triiodo- with structurally related compounds:

*Estimated based on iodine’s atomic weight (127 g/mol × 3) + acrylic acid backbone.

Key Observations:

- Electronegativity and Acidity : The trifluoro derivative (CAS 433-68-1) exhibits higher acidity due to fluorine’s strong electron-withdrawing effect, stabilizing the conjugate base. In contrast, the triiodo analog’s acidity is likely weaker due to iodine’s lower electronegativity .

- Steric Effects : The triiodo compound’s bulky iodine atoms may hinder reactivity at the α,β-unsaturated carboxylic acid moiety, unlike the smaller fluorine or cyclopropyl substituents .

- Stability : Iodinated compounds are generally more prone to photodegradation compared to fluorinated or chlorinated analogs, as seen in 2,3-dibromopropionic acid’s photolability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-propenoic acid, 2,3,3-triiodo-?

- Methodology : Halogenation of acrylic acid derivatives using iodine sources (e.g., I₂ with oxidizing agents like H₂O₂ or KI/Oxone systems). For analogous halogenated compounds (e.g., trifluoro derivatives), direct electrophilic substitution or radical-mediated iodination has been employed . Optimize reaction conditions (temperature, solvent polarity) to prevent deiodination or side reactions. Purification via recrystallization or column chromatography is critical due to iodine’s sensitivity to light and heat.

Q. How can researchers ensure compound stability during storage?

- Methodology : Store under inert gas (N₂/Ar) in amber glass vials at –20°C to minimize photolytic or thermal degradation. Avoid aqueous environments to prevent hydrolysis of iodinated groups. Stability assays (e.g., HPLC purity checks at intervals) should be conducted to validate storage protocols .

Q. What analytical techniques are most effective for structural characterization?

- Methodology :

- NMR : Use ¹H/¹³C NMR with deuterated solvents (e.g., DMSO-d₆). Note that iodine’s quadrupole moment may broaden signals.

- Mass Spectrometry : High-resolution MS (ESI or MALDI) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (iodine has a distinct ¹²⁷I/¹²⁹I ratio) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-I stretches (~500 cm⁻¹) .

Advanced Research Questions

Q. How do the electronic effects of triiodo substituents influence reactivity in polymerization or conjugation reactions?

- Methodology : Compare with trifluoro or trichloro analogs (e.g., 2,3,3-trifluoroacrylic acid ). Use DFT calculations to map electron-withdrawing effects on the α,β-unsaturated system. Experimentally, assess reactivity via Michael addition kinetics or radical polymerization rates. Iodine’s polarizability may enhance electrophilic reactivity but reduce thermal stability .

Q. What computational approaches are suitable for modeling the electronic structure of 2-propenoic acid, 2,3,3-triiodo-?

- Methodology : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and bond dissociation energies. Validate with experimental spectroscopic data (e.g., UV-Vis absorption maxima) .

Q. How can discrepancies in reported thermodynamic properties (e.g., melting point, solubility) be resolved?

- Methodology : Conduct controlled reproducibility studies under standardized conditions (e.g., DSC for melting points, gravimetric analysis for solubility). Cross-reference with computational predictions (e.g., COSMO-RS for solubility parameters) . Publish raw data with detailed experimental protocols to address inconsistencies.

Safety and Handling

Q. What safety protocols are critical for handling iodinated acrylic acids?

- Methodology :

- PPE : Acid-resistant gloves (e.g., nitrile), indirect-vent goggles, and lab coats. Use fume hoods for all procedures .

- Decontamination : Neutralize spills with sodium bicarbonate. Contaminated clothing must be laundered separately to prevent secondary exposure .

- Medical Monitoring : Baseline thyroid function tests (iodine exposure risk) and regular dermatological exams .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s photostability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.